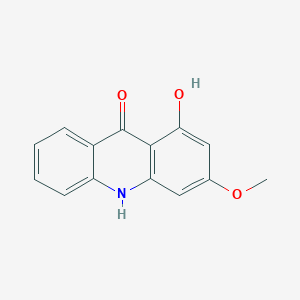

1-Hydroxy-3-methoxyacridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-methoxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-8-6-11-13(12(16)7-8)14(17)9-4-2-3-5-10(9)15-11/h2-7,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHYEQRALVSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532026 | |

| Record name | 1-Hydroxy-3-methoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91998-87-7 | |

| Record name | 1-Hydroxy-3-methoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation Pathways of Acridone Derivatives

Enzymatic Pathways Leading to the Acridone (B373769) Core Structure

The formation of the fundamental acridone skeleton is a multi-step process that begins with precursors from primary metabolism. This pathway channels aromatic compounds into specialized secondary metabolic routes through the coordinated action of several key enzymes.

The biosynthesis of the acridone core structure is initiated by the condensation of two primary precursors: anthranilate and malonyl-CoA. nih.govnih.govresearchgate.net Anthranilate, or its N-methylated derivative, serves as the starter molecule. This starter unit is condensed with three molecules of malonyl-CoA, which provide the additional carbon atoms necessary to form the polyketide chain that subsequently cyclizes to create the acridone scaffold. researchgate.netresearchgate.net This reaction is a cornerstone of acridone alkaloid formation in plants like Ruta graveolens. nih.gov

The enzymatic conversion of precursors into the acridone core is facilitated by a cascade of specific enzymes.

Anthranilate N-Methyltransferase (ANMT): This enzyme catalyzes the first committed and rate-limiting step in the biosynthesis of N-methylated acridone alkaloids. nih.govresearchgate.net It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of anthranilate, forming N-methylanthranilate. researchgate.net This methylation is a crucial branch-point, directing anthranilate away from primary metabolism (like tryptophan synthesis) and into the specialized acridone pathway. researchgate.netnih.gov The ANMT from Ruta graveolens shows high specificity for anthranilate. nih.gov

Anthraniloyl-CoA Ligase: Before condensation can occur, the starter molecule (anthranilate or N-methylanthranilate) must be activated. This is achieved by an anthraniloyl-CoA ligase, which attaches coenzyme A (CoA) to the carboxyl group of the starter molecule, forming N-methylanthraniloyl-CoA. nih.govresearchgate.net This CoA-thioester is the activated substrate required by acridone synthase. nih.gov While this enzyme is essential, a plant-derived anthranilate coenzyme A ligase has not yet been cloned; therefore, microbial enzymes with similar functions are often used in engineered systems. nih.govresearchgate.net

Acridone Synthase (ACS): As a type III polyketide synthase (PKS), acridone synthase is the pivotal enzyme that catalyzes the final assembly of the acridone core. nih.govresearchgate.net It orchestrates the sequential decarboxylative condensation of the N-methylanthraniloyl-CoA starter unit with three extender units of malonyl-CoA. nih.govresearchgate.net The resulting polyketide intermediate undergoes intramolecular cyclization reactions to yield the characteristic tricyclic acridone structure. nih.gov ACS is closely related to chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, and is believed to have evolved from CHS through a small number of amino acid substitutions that altered its substrate specificity. nih.gov

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Anthranilate N-Methyltransferase | ANMT | Channels anthranilate into the acridone pathway via methylation. researchgate.netnih.gov | Anthranilate, S-adenosyl-L-methionine (SAM) | N-methylanthranilate |

| Anthraniloyl-CoA Ligase | - | Activates the starter molecule for condensation. nih.govresearchgate.net | N-methylanthranilate, Coenzyme A, ATP | N-methylanthraniloyl-CoA |

| Acridone Synthase | ACS | Catalyzes the condensation and cyclization to form the acridone core. nih.govresearchgate.net | N-methylanthraniloyl-CoA, Malonyl-CoA (x3) | Acridone core structure |

The shikimate pathway is a fundamental metabolic route in plants, bacteria, and fungi responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgnih.gov This pathway serves as the primary source for the anthranilate precursor required for acridone biosynthesis. nih.gov Anthranilate is a key intermediate in the tryptophan branch of the shikimate pathway. researchgate.net By tapping into this pathway, plants divert a portion of their primary metabolic flux of aromatic compounds towards the production of a diverse array of secondary metabolites, including acridone alkaloids. nih.govnih.gov

Engineered Biosynthesis and Heterologous Expression Systems for Acridone Production

The challenges associated with isolating natural products from plant sources have driven the development of microbial biomanufacturing platforms. Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from one organism to another, offers a promising alternative for producing complex molecules like acridones. frontiersin.org

Escherichia coli (E. coli) is a widely used host for metabolic engineering and heterologous expression due to its well-characterized genetics, rapid growth, and established fermentation processes. nih.gov Researchers have successfully engineered E. coli to produce acridone derivatives by introducing the plant genes encoding ANMT and ACS, along with a suitable gene for an anthraniloyl-CoA ligase. nih.govnih.govresearchgate.net This transforms the bacterium into a microbial cell factory capable of converting simple carbon sources into complex plant alkaloids, demonstrating the feasibility of synthesizing diverse polyketides in a microbial host. nih.govnih.gov

A critical factor in maximizing the yield of a target compound in an engineered host is ensuring an ample supply of the necessary precursors. nih.gov For acridone production in E. coli, metabolic engineering strategies focus on increasing the intracellular pools of both anthranilate and malonyl-CoA.

Enhancing Anthranilate Supply: To boost the availability of anthranilate, genes within the native E. coli shikimate pathway can be overexpressed. nih.govnih.gov This directs more metabolic flux towards the synthesis of aromatic compounds, thereby increasing the pool of anthranilate available for the heterologous acridone pathway. nih.gov

Boosting Malonyl-CoA Supply: Malonyl-CoA is a crucial building block not only for acridones but also for fatty acid synthesis, and its levels are typically tightly regulated. duke.edu To increase its availability, genes encoding acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA, can be overexpressed. nih.govnih.govresearchgate.net Further strategies involve engineering the central carbon metabolism of E. coli to increase the supply of acetyl-CoA, the direct precursor to malonyl-CoA. nih.govresearchgate.net

| Target Precursor | Strategy | Key Genes/Enzymes Targeted | Rationale |

|---|---|---|---|

| Anthranilate | Overexpression of pathway genes | Shikimate pathway genes (e.g., trpE) | Increases metabolic flux towards aromatic compound synthesis, boosting the anthranilate pool. nih.gov |

| Malonyl-CoA | Overexpression of synthesis enzyme | Acetyl-CoA Carboxylase (ACC) | Enhances the direct conversion of acetyl-CoA to malonyl-CoA. nih.govnih.gov |

| Malonyl-CoA | Central metabolism engineering | Pyruvate dehydrogenase (PDH), Acetyl-CoA synthase (acs) | Increases the availability of the upstream precursor, acetyl-CoA. nih.govresearchgate.net |

Post-Synthetic Modifications and Diversification within Natural Pathways

The fundamental acridone scaffold, once assembled, undergoes a series of post-synthetic modifications that give rise to the vast structural diversity observed in this class of alkaloids. These modifications, primarily hydroxylation, methylation, prenylation, and subsequent cyclizations, are catalyzed by specific classes of enzymes that tailor the acridone core, leading to a wide array of naturally occurring derivatives with distinct biological activities.

Hydroxylation and Methylation Events in Acridone Biosynthesis

The substitution pattern of hydroxyl and methoxy (B1213986) groups on the acridone ring is a key determinant of the chemical properties and biological activity of the resulting alkaloid. The biosynthesis of 1-hydroxy-3-methoxyacridin-9(10H)-one from a simple acridone precursor, such as 1,3-dihydroxy-N-methylacridone, necessitates specific enzymatic hydroxylation and O-methylation steps.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common modification in the biosynthesis of secondary metabolites. This reaction is typically catalyzed by cytochrome P450 monooxygenases (P450s), a large superfamily of heme-containing enzymes. nih.gov These enzymes are known to be involved in the oxidative tailoring of various alkaloid scaffolds. nih.govmcmaster.ca In the context of acridone biosynthesis, P450s are hypothesized to be responsible for the hydroxylation of the acridone core at specific positions. The regio- and stereoselectivity of these enzymes are crucial for determining the final hydroxylation pattern of the molecule. nih.gov

Following hydroxylation, the newly introduced hydroxyl groups can be further modified through O-methylation, where a methyl group (-CH3) is transferred from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl oxygen. This reaction is catalyzed by O-methyltransferases (OMTs). Plant OMTs are known to exhibit high substrate specificity, recognizing hydroxyl groups at particular positions on a given scaffold. nih.gov In the biosynthesis of acridone alkaloids, specific OMTs would be responsible for the methylation of a hydroxylated acridone intermediate. For instance, the formation of the 3-methoxy group in this compound would require an OMT that selectively methylates the hydroxyl group at the C-3 position of a dihydroxyacridone precursor.

While the specific cytochrome P450s and O-methyltransferases involved in the biosynthesis of this compound have not been fully characterized, the general principles of these enzymatic modifications are well-established in the biosynthesis of other plant alkaloids. mdpi.com The interplay between these enzymes allows for the generation of a diverse range of acridone alkaloids with different substitution patterns.

Table 1: Key Enzymatic Reactions in Acridone Modification

| Modification | Enzyme Class | Function | Example Substrate (Hypothetical) | Example Product (Hypothetical) |

| Hydroxylation | Cytochrome P450 | Introduces a hydroxyl group | N-methylacridone | 1-hydroxy-N-methylacridone |

| O-Methylation | O-Methyltransferase | Adds a methyl group to a hydroxyl | 1,3-dihydroxy-N-methylacridone | 1-hydroxy-3-methoxy-N-methylacridone |

Prenylation and Cyclization in Complex Acridone Alkaloids

Prenylation, the attachment of isoprenoid units, is another significant post-synthetic modification that dramatically increases the structural complexity and lipophilicity of acridone alkaloids. This modification is catalyzed by prenyltransferases, which typically use dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as the isoprenoid donor.

A prominent example of a prenylated and cyclized acridone alkaloid is rutacridone (B1680283), which is a major alkaloid in tissue cultures of Ruta graveolens. nih.gov The biosynthesis of rutacridone involves the prenylation of a 1,3-dihydroxy-N-methylacridone intermediate. nih.gov Cell-free extracts from Ruta graveolens cell cultures have been shown to catalyze the condensation of 1,3-dihydroxy-N-methylacridone with either isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP). nih.gov

This initial prenylation step is followed by a cyclization reaction to form the characteristic dihydrofuran ring of rutacridone. The cyclization of the prenyl side chain can occur through various mechanisms, often involving enzymatic control to ensure the correct stereochemistry of the final product. In the case of rutacridone biosynthesis, the prenylated acridone intermediate is cyclized to form the dihydrofuran moiety. nih.gov

The sequence of these modifications—prenylation followed by cyclization—is a common strategy in the biosynthesis of complex natural products, allowing for the construction of intricate ring systems from relatively simple precursors.

Table 2: Biosynthetic Steps in the Formation of Rutacridone

| Step | Reaction | Precursor | Intermediate/Product | Enzyme Class (Putative) |

| 1 | Prenylation | 1,3-dihydroxy-N-methylacridone | Prenylated acridone | Prenyltransferase |

| 2 | Cyclization | Prenylated acridone | Rutacridone | Cyclase (e.g., P450) |

Chemical Synthesis and Derivatization Strategies for 1 Hydroxy 3 Methoxyacridin 9 10h One and Its Analogues

Foundational Synthesis Methodologies for the Acridone (B373769) Scaffold

The construction of the fundamental tricyclic acridone core is the initial and most critical phase in the synthesis of its more complex derivatives. Over the years, several reliable methods have been established, with the Ullmann condensation being a traditional and widely utilized approach.

Ullmann Condensation and Related Cyclization Reactions

The Ullmann condensation is a classical and versatile method for the formation of carbon-nitrogen bonds, and it has been extensively applied to the synthesis of N-phenylanthranilic acids, which are key precursors to acridones. ijpsonline.com This reaction typically involves the copper-catalyzed coupling of an o-halogenated benzoic acid with an aniline (B41778) derivative. The resulting N-phenylanthranilic acid can then undergo intramolecular cyclization under acidic conditions to yield the acridone scaffold. nih.govacs.org

A common variation of this approach involves the condensation of an anthranilic acid derivative with a substituted phenol, such as phloroglucinol (B13840), to directly form polyhydroxyacridone structures. nih.govacs.org For instance, the reaction of anthranilic acid with phloroglucinol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in a high-boiling solvent like n-hexanol provides 1,3-dihydroxyacridone in excellent yield. nih.govacs.org This method is particularly advantageous as it often results in a pure product that can be isolated by simple filtration without the need for chromatographic purification. nih.govacs.org

The general reaction scheme for the synthesis of a 1,3-dihydroxyacridone derivative via this modified Ullmann approach is depicted below:

Scheme 1: Synthesis of 1,3-dihydroxyacridone via condensation of anthranilic acid and phloroglucinol. nih.govacs.org

This foundational reaction can be adapted by using substituted anthranilic acids to introduce functionalities onto the second aromatic ring of the acridone core. For example, the use of 3-methoxyanthranilic acid in the condensation with phloroglucinol yields 1,3-dihydroxy-4-methoxyacridone, demonstrating the utility of this method for creating specifically substituted acridone precursors. nih.govacs.org

Alternative Synthetic Routes for Acridone Ring Construction

While the Ullmann condensation remains a staple in acridone synthesis, several alternative methods have been developed to overcome some of its limitations, such as harsh reaction conditions. One notable alternative involves the use of aryne chemistry. The reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates, in the presence of a fluoride (B91410) source like cesium fluoride, can generate xanthones, thioxanthones, and acridones. nih.gov This process is believed to proceed through the tandem intermolecular nucleophilic coupling of the benzoate (B1203000) with an in situ generated aryne, followed by an intramolecular electrophilic cyclization. nih.gov

More recently, palladium-catalyzed dual C-H carbonylation of diarylamines has emerged as a powerful tool for the synthesis of a diverse range of acridones. organic-chemistry.org This method utilizes a safe source of carbon monoxide and demonstrates good functional group compatibility and scalability. organic-chemistry.org Another innovative approach involves the oxidative annulation of isatins with 2-(trimethylsilyl)aryl triflates, which is thought to proceed via a Baeyer-Villiger-type rearrangement followed by intermolecular cyclization to afford acridone derivatives. organic-chemistry.org

Targeted Synthesis of 1-Hydroxy-3-methoxyacridin-9(10H)-one and Substituted Derivatives

The synthesis of the specific target compound, this compound, requires precise control over the introduction of the hydroxyl and methoxy (B1213986) groups onto the acridone scaffold. This is typically achieved by starting with appropriately substituted precursors or by the selective modification of a pre-formed acridone core.

Introduction of Hydroxyl and Methoxy Groups at Specific Positions

The synthesis of 1,3-dihydroxyacridone, a key intermediate for obtaining this compound, is readily achievable through the condensation of anthranilic acid and phloroglucinol, as previously described. nih.govacs.org The subsequent selective methylation of one of the hydroxyl groups is a critical step. The differential reactivity of the hydroxyl groups at the 1 and 3 positions can be exploited to achieve regioselective methylation. The hydroxyl group at the 1-position is often involved in intramolecular hydrogen bonding with the carbonyl group at the 9-position, which can influence its reactivity compared to the hydroxyl group at the 3-position.

While a direct selective methylation of 1,3-dihydroxyacridone to give the 3-methoxy product is not extensively detailed in the provided sources, general principles of organic synthesis suggest that this could be achieved using a mild methylating agent under carefully controlled conditions. Alternatively, a protection-deprotection strategy could be employed, where one hydroxyl group is selectively protected, the other is methylated, and the protecting group is subsequently removed.

The following table summarizes the synthesis of a key precursor to the target compound:

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| Anthranilic acid, Phloroglucinol | p-TsOH, n-hexanol, reflux | 1,3-Dihydroxyacridone | 88% | nih.govacs.org |

| 3-Methoxyanthranilic acid, Phloroglucinol | p-TsOH, n-hexanol, reflux | 1,3-Dihydroxy-4-methoxyacridone | 90% | nih.govacs.org |

This interactive data table showcases the synthesis of key acridone precursors.

Functionalization and Derivatization Approaches (e.g., alkylation, amidation, click reactions)

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. Common derivatization strategies include alkylation, amidation, and click reactions.

Alkylation: The nitrogen atom of the acridone ring can be readily alkylated to introduce various substituents. This is typically achieved by treating the acridone with an alkyl halide in the presence of a base. This N-alkylation can significantly impact the solubility and biological activity of the resulting compounds.

Amidation: If the acridone scaffold is synthesized with a carboxylic acid functionality, this group can be converted to an amide through standard coupling reactions. organic-chemistry.orgresearchgate.netkhanacademy.orgyoutube.com This involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with an amine. khanacademy.orgyoutube.com This approach allows for the introduction of a wide array of amine-containing side chains.

Click Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly efficient and specific method for conjugating molecules. organic-chemistry.org An acridone derivative bearing either an alkyne or an azide (B81097) functional group can be readily coupled with a complementary-functionalized molecule to form a stable triazole linkage. csmres.co.uk This modular approach is particularly useful for attaching complex moieties, such as peptides, carbohydrates, or fluorescent labels, to the acridone core. nih.govbeilstein-journals.org

Molecular Mechanisms of Action of 1 Hydroxy 3 Methoxyacridin 9 10h One and Acridone Class Compounds

DNA and RNA Interaction Modalities

The interaction of acridone (B373769) derivatives with nucleic acids is a cornerstone of their mechanism of action. These interactions are predominantly non-covalent and leverage the unique structural features of both the compounds and the nucleic acid targets.

Intercalation into Nucleic Acid Molecules

Acridine (B1665455) and acridone derivatives are well-documented DNA intercalators. morressier.comwiserpub.com Their planar aromatic ring system allows them to insert between the base pairs of the DNA double helix. wiserpub.comnih.govfarmaciajournal.com This process, known as intercalation, is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA base pairs. nih.govnih.gov This insertion causes a conformational change in the DNA, leading to a lengthening and unwinding of the double helix. nih.govfarmaciajournal.com The binding is tight but typically reversible and does not involve covalent bonds. nih.gov The interaction is further stabilized by van der Waals forces and, in some derivatives, by ionic bonds between side chains and the phosphate (B84403) backbone of DNA. nih.govnih.gov This physical disruption of the DNA structure is a primary step that leads to subsequent interference with cellular processes. farmaciajournal.com

Disruption of DNA Replication and Transcription Processes

A direct consequence of intercalation is the inhibition of DNA replication and transcription. morressier.comfarmaciajournal.com By altering the DNA topology, intercalated acridone compounds create a physical barrier that obstructs the action of enzymes essential for these processes, such as DNA and RNA polymerases. nih.gov The stable complex formed between the acridone derivative and DNA prevents the necessary strand separation required for replication and transcription, effectively halting protein synthesis and cell division. nih.govfarmaciajournal.com Some platinum-acridine hybrids have been shown to arrest the cell cycle in the S phase, indicating a substantial inhibition of DNA replication. nih.gov

Stabilization of G-quadruplex DNA Structures

Beyond simple duplex DNA, acridone derivatives show a significant affinity for non-canonical DNA structures known as G-quadruplexes (G4s). nih.gov These are four-stranded structures formed in guanine-rich sequences, commonly found in telomeres and oncogene promoter regions. nih.govnih.govmdpi.com The planar aromatic core of acridone compounds can stack onto the flat G-tetrads of the G-quadruplex, stabilizing the structure. nih.govnih.gov This stabilization is often enhanced by cationic side chains that interact with the grooves and loops of the G4 structure. nih.govmdpi.com By stabilizing G-quadruplexes in telomeres and promoter regions of oncogenes, these compounds can inhibit the activity of enzymes like telomerase and DNA polymerase, thereby controlling cell growth. nih.gov The selectivity for G-quadruplexes over duplex DNA is a key feature for many acridone derivatives, making G4 structures an attractive target. nih.govrsc.org

Enzyme Inhibition Profiles

The biological effects of acridone compounds are also mediated by the direct inhibition of critical cellular enzymes that manage DNA topology and maintenance.

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov In most cancer cells, telomerase is reactivated, allowing for unlimited cell proliferation. nih.govembopress.org Acridone and acridine derivatives are effective telomerase inhibitors, and this activity is strongly linked to their ability to stabilize G-quadruplex structures in telomeric DNA. mdpi.comnih.govacs.org The G-rich single-stranded overhang of telomeres can fold into G-quadruplexes. mdpi.com When an acridone derivative binds to and stabilizes this G4 structure, it effectively sequesters the telomeric DNA, preventing telomerase from accessing its substrate. nih.gov This inhibition of telomere elongation leads to progressive telomere shortening with each cell division, eventually triggering cellular senescence or apoptosis. embopress.orgnih.gov The potency of telomerase inhibition by these compounds often correlates with their affinity for G-quadruplex DNA. acs.orgnih.gov

| Compound Series | Telomerase Inhibition (IC50) | Key Structural Feature |

| 3,6-disubstituted acridines | 1.3 - 8 µM | Designed to stabilize telomeric G-quadruplexes. nih.gov |

| Trisubstituted acridines | ~1 - 5 µM | Substituents directed toward G-quadruplex grooves. acs.org |

| Di- and trisubstituted acridines | 2.6 µM (most active) | Basic N,N-dimethylaminoalkyl group at C-9 position. researchgate.net |

Inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4)

There is currently no specific scientific evidence to suggest that 1-Hydroxy-3-methoxyacridin-9(10H)-one is an inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4). The MARK4 enzyme is a subject of interest in drug discovery, particularly for cancer and neurodegenerative disorders, and various chemical compounds are being explored for their inhibitory potential. However, dedicated studies on the effect of this compound on MARK4 activity have not been reported.

Other Enzyme Modulations (e.g., acetylcholinesterase, butyrylcholinesterase)

The role of this compound as a modulator of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been specifically documented. Acridone derivatives have been a source of investigation for their potential as cholinesterase inhibitors, which are clinically relevant in the management of Alzheimer's disease. However, research pinpointing the inhibitory activity and mechanism of this compound on these particular enzymes is not available.

Cellular Pathway Modulation

Induction of Apoptosis in Cellular Models

Detailed studies demonstrating the ability of this compound to induce apoptosis in cellular models are not present in the current body of scientific literature. The induction of programmed cell death is a key mechanism for many anti-cancer agents, and while other acridone compounds have shown such activity, the specific pro-apoptotic effects of this compound have not been elucidated.

Modulation of P-glycoprotein and Multidrug Resistance (MDR) Phenotypes

There is no available research to indicate that this compound modulates the function of P-glycoprotein (P-gp) or has an impact on multidrug resistance (MDR) phenotypes in cancer cells. The modulation of P-gp, an efflux pump that contributes to MDR, is a significant strategy to enhance the efficacy of chemotherapy. While some acridone derivatives have been explored for this purpose, the specific effects of this compound in this context are unknown.

Antagonism of Ion Channels (e.g., Potassium Channels)

The activity of this compound as an antagonist of ion channels, such as potassium channels, has not been reported in scientific studies. Ion channels are crucial for various physiological processes, and their modulation by small molecules can have significant therapeutic implications. However, the interaction between this compound and these membrane proteins remains an uninvestigated area.

Structure Activity Relationship Sar Studies of 1 Hydroxy 3 Methoxyacridin 9 10h One and Its Analogues

Influence of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Activities

Research on various flavonoid and acridone (B373769) structures has established key principles regarding these functional groups:

Antioxidant Activity : The number and position of hydroxyl groups are strongly correlated with antioxidant potential. mdpi.comnih.gov Generally, a higher number of -OH groups enhances antioxidant activity. mdpi.com Conversely, the replacement of a hydroxyl group with a methoxy group tends to decrease this activity. nih.gov The positioning is also crucial; for instance, in some flavonoid series, a 3-OH group was found to play a positive role in antioxidant effects. nih.gov

Antiproliferative and Cytotoxic Effects : The arrangement of hydroxyl groups can dramatically influence anticancer properties. In a study of N-unsubstituted hydroxyacridones, a 1,3-dihydroxy substitution pattern resulted in the most potent inhibition of keratinocyte growth, with an IC50 value comparable to the antipsoriatic drug anthralin. researchgate.net In contrast, the 1,8-dihydroxy analogue was only marginally active. researchgate.net In other molecular scaffolds, flavonoids with hydroxyl groups at the 5 and/or 7 positions have demonstrated high cytotoxicity. nih.gov

Binding Affinity : While hydroxyl groups are pivotal, their conversion to methoxy groups does not always diminish activity. One study on flavonoids noted that replacing a hydroxyl with a methoxy group at a specific position had no effect on the binding affinity within a receptor pocket, suggesting that the presence of either group at that key location was the vital factor. researchgate.net

The specific 1-hydroxy-3-methoxy substitution pattern of the title compound represents a precise electronic and steric arrangement that influences its interaction with biomolecules. Shifting these groups, for example to a 2-hydroxy-4-methoxy pattern, can significantly alter cytotoxicity and other biological effects by changing the molecule's hydrogen bonding capacity and electronic distribution. nih.gov

The following table summarizes the general influence of hydroxyl and methoxy groups on the biological activities of phenolic compounds, including acridone analogues.

Effects of N-Substitution and Alkylation on Acridone Potency and Selectivity

Modification at the N-10 position of the acridone ring is a common and effective strategy for modulating biological activity. odu.edunih.gov Introducing substituents, particularly alkyl chains, can significantly impact the compound's potency and selectivity by altering its physical properties and introducing new points of interaction with target molecules. nih.gov

Key findings from N-substitution studies include:

Chemosensitizing Activity : A series of 10-N-substituted acridones bearing terminal tertiary amine groups on an alkyl side chain were found to enhance the potency of quinoline (B57606) antimalarials against multidrug-resistant Plasmodium falciparum. odu.edu The length of the alkyl chain was critical; chains with three or more carbons between the ring nitrogen and the terminal nitrogen demonstrated significant activity. odu.edu

Anticancer and Cytotoxic Activity : In studies targeting AKT kinase for breast cancer, the presence of an alkyl spacer at the N-10 position was identified as an essential structural requirement for potent inhibition. nih.gov A comparison between N-propyl and N-butyl substituted acridone-2-carboxamides revealed that the N-butyl derivatives generally showed more significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov For example, compound 8f (an N-butyl derivative) showed the highest activity with IC50 values of 4.72 and 5.53 μM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov

Steric Effects : The alkylation of nucleophiles is influenced by steric hindrance. researchgate.net Kinetic studies have shown that the alkylating potential of N-alkyl-N-nitrosoureas follows the sequence: methyl > ethyl > propyl > butyl, indicating that smaller alkyl groups react more readily. researchgate.net This suggests that the size of the N-alkyl group on the acridone can sterically influence its ability to interact with a target binding site.

The introduction of an alkyl chain at the N-10 position fundamentally changes the acridone from a planar, neutral molecule to a more complex, three-dimensional structure with a potential positive charge (if a basic amine is included), which can dramatically alter its target interactions and cellular uptake.

Impact of Additional Substituents on the Acridone Ring System

The introduction of halogen, alkyl, or aromatic groups onto the acridone core provides another layer of structural modification to fine-tune biological activity. These substituents can alter the molecule's electronics, lipophilicity, and steric profile.

Alkyl Substituents : Simple alkyl groups like methyl can also influence activity. In one study, 2,N10-acridone derivatives were synthesized where the acridone was functionalized with alkyl side chains at the N10-position and substituted at the C2-position. researchgate.net The unsubstituted acridone core was almost inactive, but the addition of side chains, including those with alkyl components, was necessary to impart cytotoxicity. researchgate.net

Aromatic Substituents : Attaching additional aromatic rings can enhance π-π stacking interactions, which are a key mechanism for the biological activity of planar molecules like acridones that intercalate into DNA. nih.gov The addition of aromatic or heteroaromatic rings via an amide linker to a piperazine-fused acridone core resulted in compounds active against several cancer cell lines. nih.gov Specifically, derivatives with benzoyl, p-hydroxybenzoyl, and various fluorobenzoyl groups showed notable anticancer activity. nih.gov

The strategic placement of these substituents is essential. For instance, in nucleophilic aromatic substitution, electron-withdrawing groups placed ortho or para to the leaving group (like a halogen) are more effective at stabilizing the negatively charged intermediate (Meisenheimer complex) than groups placed in the meta position, leading to faster reaction rates. masterorganicchemistry.comlibretexts.org

Fusing or linking heterocyclic rings to the acridone scaffold is a powerful strategy for creating hybrid molecules with novel or enhanced biological activities. nih.govmdpi.com These moieties can introduce new hydrogen bonding sites, alter solubility, and target different biological pathways, potentially leading to synergistic effects. mdpi.comnih.gov

Triazoles : A series of acridone derivatives bearing a 1,2,3-triazole unit were synthesized and showed antibacterial activity against several clinically isolated strains, including Escherichia coli and Staphylococcus aureus. researchgate.net The triazole ring is often introduced via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an efficient way to link the acridone core to other functional groups. researchgate.net

Piperazine (B1678402) : In one study, a piperazine ring was fused to the acridone scaffold and then appended with various aromatic and heteroaromatic rings through an amide linker. nih.gov This created a new collection of tetracyclic acridone derivatives with enhanced lipophilicity and anticancer activity, representing the first report of piperazine-fused acridones evaluated for this purpose. nih.gov

Thiazolidine (B150603) and Pyrrole (B145914) : The combination of acridine (B1665455), pyrrole, and thiazolidine rings within a single molecule has been explored for antitumor drug discovery. mdpi.comnih.gov The acridine ring acts as a DNA intercalator, while thiazolidine and pyrrole moieties are present in many bioactive compounds and can enhance pharmacological properties. mdpi.comnih.gov Spiro derivatives incorporating these rings showed remarkable selectivity and activity against HCT-116 and Jurkat cancer cell lines. nih.gov

The following table presents examples of heterocyclic moieties incorporated into acridone analogues and their observed biological activities.

Key aspects of side chain and linker chemistry include:

Linker Length : The length of the linker chain is a critical parameter. In a series of N-substituted acridone derivatives designed as topoisomerase II inhibitors, the linker between a 1-amino group and an N-methyl piperazine motif significantly affected antiproliferative potencies. nih.gov Similarly, for N10-substituted acridones, an increase in the linker chain length was found to augment antiproliferative activity. nih.gov

Linker Composition : The atoms and functional groups within the linker influence its properties. For example, peptide linkers are often used in antibody-drug conjugates (ADCs) because they can be designed to be cleaved by specific proteases overexpressed in cancer cells. researchgate.net The design of a stable linker, such as a meta-amide para-aminobenzyl carbamate (B1207046) (PABC) group, was crucial for enabling the characterization of ADCs in mouse models. researchgate.net

Functionality : Side chains often terminate in a functional group, such as a basic amine, that is essential for activity. nih.gov The presence of charged or weakly basic groups on the side chain can have a profound, though sometimes unpredictable, effect on both in vitro potency and in vivo activity. nih.gov For DNA intercalating agents, basic side chains are thought to interact with the phosphate (B84403) backbone of DNA, anchoring the planar acridone ring between the base pairs. researchgate.net

The design of the linker is a key component of creating molecules like acridine-purine conjugates that act as nuclease mimics or ADCs where the payload must be stably attached until it reaches the target cell. nih.govresearchgate.net

Comparative Analysis of Acridone Scaffolds with Related Chromophores

The acridone scaffold belongs to a class of tricyclic heterocyclic compounds that includes xanthones (oxygen at position 10) and thioxanthones (sulfur at position 10). mdpi.comnih.gov These related chromophores share a similar planar structure but differ in the heteroatom at the central ring, which imparts distinct electronic and biological properties.

Structural and Synthetic Similarities : Acridones, xanthones, and thioxanthones can often be synthesized through similar chemical pathways. For example, a metal-free photo-oxidation procedure can convert 9,10-dihydroacridines, 9H-xanthenes, and 9H-thioxanthenes into their respective acridone, xanthone, and thioxanthone forms. mdpi.com

Biological Activity Profiles : All three scaffolds are present in molecules with a wide range of biological activities. mdpi.comresearchgate.net Xanthones are well-known for their anti-inflammatory and anticancer properties. researchgate.netmdpi.com Thioxanthones have also demonstrated interesting antitumor activities. mdpi.com Acridones are particularly recognized as antiviral and antitumor agents, largely due to the nitrogen atom enabling different interactions and substitutions compared to the oxygen in xanthones or sulfur in thioxanthones. mdpi.com

Photophysical Properties : The difference in the heteroatom affects the electronic structure and, consequently, the photophysical properties of these molecules. A study investigating donor-acceptor substituted alkenes derived from N-methyl-acridone, xanthone, and thioxanthone revealed differences in their reactivity and fluorescence. nih.gov Protonation of the acridone-derived alkenes led to significant shifts in fluorescence, and the different scaffolds showed unusual and distinct reactivity patterns in photooxygenation experiments. nih.gov

While structurally similar, the choice between an acridone, xanthone, or thioxanthone core allows for significant tuning of a molecule's properties. The nitrogen of the acridone scaffold offers a key site for substitution (the N-10 position) that is not directly available in xanthones or thioxanthones, providing a unique handle for modifying the molecule's properties and biological activity. odu.edunih.gov

Advanced Spectroscopic and Computational Characterization of 1 Hydroxy 3 Methoxyacridin 9 10h One

High-Resolution Spectroscopic Techniques for Structural Confirmation

The precise molecular architecture of 1-Hydroxy-3-methoxyacridin-9(10H)-one is established through a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the compound's atomic connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule. The carbonyl carbon (C-9) of the acridone (B373769) system is expected to resonate at a significantly downfield chemical shift, often in the range of 175-185 ppm. researchgate.net Aromatic carbons would appear between approximately 95 and 160 ppm, while the methoxy (B1213986) carbon would be observed around 55-60 ppm.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign these signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | Aromatic region | C-2 ~95-105 |

| H-4 | Aromatic region | C-4 ~95-105 |

| H-5 | Aromatic region | C-5 ~115-125 |

| H-6 | Aromatic region | C-6 ~120-130 |

| H-7 | Aromatic region | C-7 ~120-130 |

| H-8 | Aromatic region | C-8 ~130-140 |

| 1-OH | Variable | C-1 ~155-165 |

| 10-NH | Variable | C-4a ~140-150 |

| 3-OCH₃ | ~3.9 | 3-OCH₃ ~55-60 |

| C-3 ~160-170 | ||

| C-9 ~175-185 | ||

| C-1a ~110-120 | ||

| C-5a ~120-130 | ||

| C-8a ~140-150 |

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁NO₃), the exact molecular weight is 241.2420 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like acridones, which typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. In the positive ion mode, the expected peak would be at an m/z (mass-to-charge ratio) corresponding to the addition of a proton.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Provided |

| HRMS | ESI+ | [M+H]⁺ ≈ 242.0817 | Exact mass and elemental composition |

| MS/MS | ESI+ | Fragment ions | Structural fragmentation pattern |

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pattern of the parent ion, providing further structural confirmation.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of an acridone derivative typically displays characteristic absorption bands. chemicalbook.com For this compound, key absorptions would include a broad O-H stretching band for the hydroxyl group, N-H stretching for the amine in the acridone ring, C=O stretching for the ketone, C-O stretching for the ether and hydroxyl groups, and C=C stretching for the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound (Note: These are typical ranges and can vary based on the specific molecular environment.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Amine (N-H) | N-H Stretch | 3100-3500 |

| Carbonyl (C=O) | C=O Stretch | 1610-1650 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

Spectroscopic Investigations of Compound-Biomolecule Interactions

The biological activity of many acridone derivatives stems from their ability to interact with biomolecules such as DNA and proteins. nih.gov Spectroscopic techniques are invaluable for studying these non-covalent interactions.

UV-Visible absorption spectroscopy is a primary tool for investigating the binding of small molecules to macromolecules like DNA. researchgate.net The interaction of a compound with DNA can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts in the wavelength of maximum absorption (λ_max). researchgate.net

In a typical DNA titration experiment, the UV-Vis spectrum of the compound is monitored as increasing amounts of DNA are added. For acridine (B1665455) derivatives, which are known to intercalate between DNA base pairs, a bathochromic shift and significant hypochromism are often observed. researchgate.net This is due to the strong stacking interactions between the acridine chromophore and the DNA base pairs. The binding constant (K_b) for the compound-DNA complex can be calculated from the changes in absorbance.

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-target interactions. Acridine derivatives are often fluorescent, making them excellent probes for these studies. nih.gov The binding of a fluorescent molecule to a protein or DNA can result in changes to its fluorescence properties, such as quenching (decrease in intensity), enhancement (increase in intensity), or shifts in the emission wavelength.

For instance, the interaction of an acridone derivative with a protein like bovine serum albumin (BSA) can be monitored by the quenching of the protein's intrinsic tryptophan fluorescence. nist.gov As the compound binds to the protein, it can accept energy from the excited tryptophan residues, leading to a decrease in their fluorescence. This quenching can be analyzed to determine binding constants and the number of binding sites. Competitive binding assays using fluorescent probes that bind to specific sites on DNA or proteins can also provide information about the binding location and mechanism of the acridone compound.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structure of chiral molecules. trinity.edu It measures the differential absorption of left- and right-circularly polarized light by a sample. trinity.edu Molecules that contain a chromophore within an asymmetric environment will exhibit a CD spectrum. trinity.edu This spectroscopic method is particularly valuable for studying the secondary and tertiary structures of biological macromolecules like proteins and nucleic acids and can also be used to monitor conformational changes that occur upon ligand binding or changes in environmental conditions such as temperature or pH. trinity.edu

For a molecule like this compound, which is achiral in its ground state, CD spectroscopy would not be expected to produce a signal. However, if the molecule binds to a chiral macromolecule, such as a protein or a nucleic acid, an induced CD spectrum can be observed. This induced CD provides information about the binding event and the conformation of the acridone derivative in the bound state. The resulting spectrum can serve as a unique fingerprint to identify the compound or to track structural changes in its molecular environment. trinity.edu

Computational Chemistry Approaches for Mechanistic and Structural Insights

Computational chemistry provides a theoretical framework to explore the structural and mechanistic aspects of chemical compounds at the atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Molecular Docking for Ligand-Protein and Ligand-Nucleic Acid Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein or nucleic acid target. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on their binding affinity.

For this compound, molecular docking can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Acridine derivatives are known to interact with various biological targets, including DNA and enzymes like topoisomerase. researchgate.net Docking studies can reveal key binding interactions, such as hydrogen bonds and π-π stacking, between the acridone core and the amino acid residues or nucleobases of the target. researchgate.netnih.gov For instance, studies on similar 9-aminoacridine (B1665356) derivatives have been used to analyze interactions with parasitic enzymes like plasmepsins, which are crucial for the malaria parasite's life cycle. researchgate.net Such computational screening helps in understanding the structure-activity relationship and guiding the synthesis of more potent analogues. nih.gov

| Potential Biological Target | Predicted Interaction Type | Key Interacting Residues/Bases | Relevant Acridine Analogue |

| DNA (Intercalation) | π-π stacking, Hydrogen bonds | Guanine, Cytosine | 9-aminoacridine |

| Topoisomerase II | Hydrogen bonds, van der Waals | Aspartate, Tyrosine | Amsacrine |

| Plasmepsin II (antimalarial) | Hydrogen bonds, Hydrophobic | Asp34, Gly36, Asp214 | Substituted 9-aminoacridines researchgate.net |

| Acetylcholinesterase (neurodegenerative) | π-π stacking, Cation-π | Tryptophan, Tyrosine | Tacrine |

This table presents potential interactions based on studies of analogous acridine compounds.

Molecular Dynamics Simulations for Dynamic Binding Behavior and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. MD simulations are performed to assess the stability of the predicted ligand-receptor complex and to understand the dynamic behavior of the system. nih.gov These simulations can reveal conformational changes in both the ligand and the target molecule upon binding and provide insights into the free energy of binding.

In the context of this compound, MD simulations could be used to validate the binding poses obtained from docking studies. By simulating the complex in a solvated environment, researchers can observe the stability of key hydrogen bonds and other interactions over the simulation period. mdpi.com Furthermore, MD simulations are crucial for understanding how environmental factors, such as solvent and temperature, influence the conformational stability of the compound and its complexes. nih.govmdpi.com This information is vital for predicting the behavior of the molecule in a biological system.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations can provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

For this compound, DFT calculations can be used to optimize its molecular structure and to compute its electronic properties. rsc.org These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. The insights gained from DFT can be used to predict the types of reactions the compound is likely to undergo and to rationalize its observed biological activity. rsc.org Theoretical calculations of properties like molecular electrostatic potential and charge distribution can further supplement experimental findings and aid in the design of new derivatives with enhanced properties. rsc.org

| Calculated Parameter (DFT) | Significance | Typical Application |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Comparison with experimental data (e.g., X-ray crystallography). nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov | Predicting reaction pathways and stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions and reaction mechanisms. rsc.org |

| Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. | Aiding in the interpretation of experimental spectroscopic data. rsc.org |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Hydroxy-3-methoxyacridin-9(10H)-one

Despite a thorough search of scientific databases, there are no specific research findings available for this compound. Its existence is documented in chemical databases, which provide fundamental details such as its chemical formula (C₁₄H₁₁NO₃) and CAS Registry Number (91998-87-7). nist.gov However, this documentation does not extend to experimental studies.

Research on structurally similar acridone (B373769) alkaloids is more extensive. For instance, compounds like 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one and 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one have been isolated from natural sources, such as plants from the Zanthoxylum genus, and have been investigated for their potential biological activities, including antimicrobial and anticancer properties. nih.govmedchemexpress.comresearchgate.net These studies on related compounds suggest that the acridone scaffold is of significant interest to medicinal chemists. However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence.

Emerging Avenues for Acridone-Based Research

The broader class of acridone alkaloids continues to be a fertile ground for pharmaceutical research. nih.gov The diverse biological activities reported for various acridone derivatives, including antibacterial, antifungal, and anticancer effects, underscore the potential of this chemical family. nih.govmdpi.com Future research could logically extend to the systematic investigation of understudied derivatives like this compound.

Emerging research avenues for acridones in general include:

Exploration of Novel Biological Targets: Identifying the specific molecular targets through which acridone alkaloids exert their effects is a key area of ongoing research.

Synthesis of Novel Derivatives: The development of new synthetic methodologies allows for the creation of diverse libraries of acridone compounds, which can be screened for a wide range of biological activities.

Drug Delivery Systems: Investigating novel drug delivery systems for promising acridone compounds could enhance their therapeutic potential.

Should research on this compound be initiated, these broader trends in acridone research would likely guide the experimental design.

Methodological Advancements and Their Impact on Future Studies

Recent advancements in analytical and experimental techniques are poised to significantly impact the future study of natural products and synthetic compounds, including potentially this compound.

Advanced Spectroscopic and Chromatographic Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation of novel compounds, even in complex mixtures. mdpi.commdpi.com These methods would be invaluable for confirming the structure of synthesized this compound and for identifying it in natural extracts.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large numbers of compounds for biological activity against a wide array of targets. If a synthetic route to this compound is developed, HTS could quickly identify any potential therapeutic applications.

Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activities of compounds and guide the design of more potent derivatives. These computational tools could be applied to the acridone scaffold to prioritize which derivatives, including this compound, warrant synthesis and biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.